molecular formula C23H26F3N3O6S B11449975 1-[(Cyclohexylideneamino)oxy]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

1-[(Cyclohexylideneamino)oxy]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butan-1-one

Cat. No.: B11449975
M. Wt: 529.5 g/mol
InChI Key: MEESSAWGWFHLJU-UHFFFAOYSA-N
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Description

CYCLOHEXYLIDENEAMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexylideneamino group, a dimethoxyphenyl group, and a trifluoromethylpyrimidinyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOHEXYLIDENEAMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexylideneamino Group: This step involves the reaction of cyclohexanone with an amine under acidic conditions to form the cyclohexylideneamino group.

    Attachment of the Dimethoxyphenyl Group: This step involves the reaction of a dimethoxyphenyl derivative with a suitable coupling agent to attach the dimethoxyphenyl group to the intermediate compound.

    Introduction of the Trifluoromethylpyrimidinyl Group: This step involves the reaction of a trifluoromethylpyrimidinyl derivative with the intermediate compound under basic conditions.

    Formation of the Sulfonylbutanoate Group: This step involves the reaction of the intermediate compound with a sulfonylbutanoate derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXYLIDENEAMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

CYCLOHEXYLIDENEAMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of CYCLOHEXYLIDENEAMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • CYCLOHEXYLIDENEAMINO 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE
  • CYCLOHEXYLIDENEAMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}PROPANOATE

Uniqueness

CYCLOHEXYLIDENEAMINO 4-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the dimethoxyphenyl group contributes to its potential biological activities.

Properties

Molecular Formula

C23H26F3N3O6S

Molecular Weight

529.5 g/mol

IUPAC Name

(cyclohexylideneamino) 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoate

InChI

InChI=1S/C23H26F3N3O6S/c1-33-18-11-10-15(13-19(18)34-2)17-14-20(23(24,25)26)28-22(27-17)36(31,32)12-6-9-21(30)35-29-16-7-4-3-5-8-16/h10-11,13-14H,3-9,12H2,1-2H3

InChI Key

MEESSAWGWFHLJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)ON=C3CCCCC3)C(F)(F)F)OC

Origin of Product

United States

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